molecular formula C17H9F3N6 B11496228 6-(1H-benzimidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine

6-(1H-benzimidazol-1-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-a]phthalazine

Cat. No.: B11496228
M. Wt: 354.29 g/mol
InChI Key: NPFPKZPFVOVPCX-UHFFFAOYSA-N
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Description

1-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a trifluoromethyl group attached to a triazolo[3,4-a]phthalazine core, which is further fused with a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1H-1,3-BENZODIAZOLE can be achieved through several synthetic routes. One common method involves the multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This reaction is typically carried out under metal-free conditions, making it an environmentally friendly approach.

Another method involves the regioselective synthesis via photocycloaddition of sydnone with trifluoroacetonitrile . This method employs trifluoroacetaldehyde O-(aryl)oxime as the CF3CN precursor and tolerates various functional groups, providing the desired product in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The multi-component reaction method is particularly suitable for industrial applications due to its high efficiency, broad substrate scope, and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1H-1,3-BENZODIAZOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Mechanism of Action

The mechanism of action of 1-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound may inhibit specific enzymes or receptors, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(TRIFLUOROMETHYL)-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL]-1H-1,3-BENZODIAZOLE is unique due to its fused triazolo-phthalazine-benzodiazole structure, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group further enhances its stability and bioactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H9F3N6

Molecular Weight

354.29 g/mol

IUPAC Name

6-(benzimidazol-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-a]phthalazine

InChI

InChI=1S/C17H9F3N6/c18-17(19,20)16-23-22-14-10-5-1-2-6-11(10)15(24-26(14)16)25-9-21-12-7-3-4-8-13(12)25/h1-9H

InChI Key

NPFPKZPFVOVPCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3N=C2N4C=NC5=CC=CC=C54)C(F)(F)F

Origin of Product

United States

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